1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685012
InChI: InChI=1S/C19H22FN3O2/c20-13-3-4-16-14(11-13)15-12-23(10-7-17(15)21-16)19(25)6-5-18(24)22-8-1-2-9-22/h3-4,11,21H,1-2,5-10,12H2
SMILES: C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.4 g/mol

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

CAS No.:

Cat. No.: VC9685012

Molecular Formula: C19H22FN3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione -

Specification

Molecular Formula C19H22FN3O2
Molecular Weight 343.4 g/mol
IUPAC Name 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-pyrrolidin-1-ylbutane-1,4-dione
Standard InChI InChI=1S/C19H22FN3O2/c20-13-3-4-16-14(11-13)15-12-23(10-7-17(15)21-16)19(25)6-5-18(24)22-8-1-2-9-22/h3-4,11,21H,1-2,5-10,12H2
Standard InChI Key FLYGEOPKYHQHAC-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Canonical SMILES C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Introduction

Chemical Identity and Structural Features

Core Scaffold and Substituent Analysis

The compound belongs to the pyrido[4,3-b]indole family, a bicyclic system combining a pyridine ring fused to an indole moiety. Key structural elements include:

  • 8-Fluoro substitution: Fluorine at position 8 likely enhances metabolic stability and modulates electronic properties .

  • Tetrahydro-2H-pyrido[4,3-b]indol-2-yl group: The saturated pyridine ring reduces planarity, potentially improving solubility compared to fully aromatic analogs .

  • Butane-1,4-dione backbone: The diketone moiety introduces hydrogen-bonding capacity and electrophilic reactivity.

  • Pyrrolidin-1-yl group: The saturated five-membered amine ring may enhance blood-brain barrier permeability or serve as a pharmacophore for receptor binding .

Table 1: Comparative Molecular Features of Pyridoindole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₃H₂₅FN₂O₂396.468-Fluoro, pyrrolidine, diketone
CID 4903567 C₁₉H₁₇FN₂O₂324.348-Fluoro, 2-methoxyphenyl methanone
CID 29133832 C₁₃H₁₃ClN₂O248.718-Chloro, acetyl
CID 138734741 C₂₂H₂₁FN₄O₂392.437-Fluoro, morpholinobenzo[d]oxazole

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Strategy

The compound can be conceptualized as the product of three key subunits:

  • 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole (Core)

  • Butane-1,4-dione (Linker)

  • Pyrrolidine (Terminal group)

A plausible synthesis involves:

  • Step 1: Preparation of the pyridoindole core via Bischler-Napieralski cyclization, using 8-fluoro-substituted precursors .

  • Step 2: Alkylation of the secondary amine in the pyridoindole with 4-chlorobutan-1-one under basic conditions.

  • Step 3: Nucleophilic substitution of the terminal chloride with pyrrolidine.

Table 2: Predicted Reaction Conditions

StepReagents/ConditionsYield EstimatePurification Method
1POCl₃, DMF, reflux65–70%Column chromatography
2K₂CO₃, DMF, 80°C50–55%Recrystallization (EtOAc)
3Pyrrolidine, DIEA, CH₃CN, 60°C70–75%Ion-exchange chromatography

Structure-Activity Relationship (SAR) Considerations

Fluorine Substitution Effects

  • 8-F position: Enhances metabolic stability by blocking cytochrome P450 oxidation at the indole ring .

  • Electron-Withdrawing Effects: The fluorine atom increases the electrophilicity of adjacent carbons, potentially facilitating covalent binding to biological targets.

Diketone Functionality

  • Chelation Capacity: The 1,4-dione moiety may coordinate metal ions (e.g., Mg²⁺, Zn²⁺), influencing enzyme inhibition profiles.

  • Pro-Drug Potential: Enzymatic reduction of diketones to diols could enable targeted drug release.

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